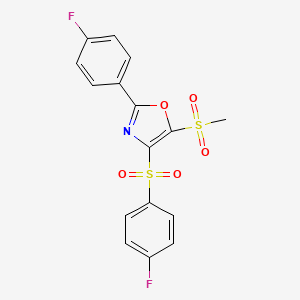

2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole

CAS No.:

Cat. No.: VC18832008

Molecular Formula: C16H11F2NO5S2

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11F2NO5S2 |

|---|---|

| Molecular Weight | 399.4 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole |

| Standard InChI | InChI=1S/C16H11F2NO5S2/c1-25(20,21)16-15(26(22,23)13-8-6-12(18)7-9-13)19-14(24-16)10-2-4-11(17)5-3-10/h2-9H,1H3 |

| Standard InChI Key | RZXBKCRPPRWABW-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |

Introduction

Synthesis and Characterization

The synthesis of this compound likely involves a multi-step process combining aromatic substitution and cyclization reactions. General steps include:

-

Preparation of Sulfonyl Precursors:

-

The introduction of sulfonyl groups into aromatic systems is typically achieved using sulfonation reagents like chlorosulfonic acid or sulfonyl chlorides.

-

-

Formation of the Oxazole Ring:

-

Cyclization reactions involving amides or nitriles with α-haloketones are common methods for synthesizing oxazoles.

-

-

Substitution with Fluorophenyl Groups:

-

Fluorination is achieved through electrophilic fluorination or nucleophilic substitution using fluorine-containing reagents.

-

Characterization techniques include:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of protons and carbons in the molecule.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands (e.g., sulfonyl stretching at ~1300–1150 cm⁻¹).

-

X-ray Crystallography: Provides detailed information on the molecular geometry and intermolecular interactions.

Potential Applications

This compound's structural features suggest potential applications in medicinal chemistry, particularly as a scaffold for drug discovery:

-

Anti-inflammatory Agents: Sulfonyl-containing oxazoles are known to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation pathways.

-

Antimicrobial Activity: Fluorinated aromatic compounds often exhibit enhanced activity against bacterial or fungal pathogens due to their ability to disrupt microbial membranes or enzymes.

-

Cancer Therapeutics: The electron-withdrawing nature of fluorine can improve binding affinity to oncogenic targets, while the sulfonyl groups enhance solubility and bioavailability.

Biological Activity

Although specific studies on this exact compound are not available, structurally related oxazole derivatives have demonstrated diverse pharmacological activities:

Crystallographic Data

Crystallographic analysis reveals key structural parameters that influence stability and activity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume